Structural and Functional Analysis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane in Modern Drug Discovery
Structural and Functional Analysis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane in Modern Drug Discovery
As the pharmaceutical industry continues its strategic "escape from flatland," the integration of rigid, three-dimensional, sp³-rich scaffolds has become a cornerstone of modern medicinal chemistry. Among these, spirocyclic amines have emerged as superior bioisosteres for traditional saturated heterocycles like piperidine and morpholine.
This technical whitepaper provides an in-depth analysis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane (CAS: 1565922-84-0)[1]. By combining a highly strained azetidine ring with a sterically congested tetramethyl-cyclohexane system, this specific scaffold offers unprecedented metabolic stability, tunable basicity, and precise spatial vectors for target engagement.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane lies in its dual-ring system. The core consists of a 4-membered azetidine ring spiro-fused at position 1 to a 6-membered cyclohexane ring.
The Causality of Structural Modifications
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Azetidine Ring Strain (pKa Modulation): Traditional piperidines often suffer from high basicity (pKa ~11), leading to poor membrane permeability and high hERG channel liability (cardiotoxicity). The azetidine nitrogen in a spiro[3.5] system experiences strain-induced rehybridization. The increased s-character of the nitrogen lone pair significantly reduces its basicity (pKa ~9.2), enhancing lipophilic efficiency (LipE) without sacrificing aqueous solubility.
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Gem-Dimethyl Steric Shielding: The incorporation of four methyl groups at the 6 and 8 positions of the cyclohexane ring creates a massive steric umbrella. This specific substitution pattern forces the cyclohexane ring into a rigid chair conformation and physically blocks Cytochrome P450 (CYP450) enzymes from accessing the spiro-center and the adjacent α-carbons, effectively shutting down primary routes of oxidative metabolism.
Quantitative Data Summary
The following table summarizes the theoretical and empirical physicochemical advantages of the tetramethyl-spirocyclic scaffold compared to baseline amines.
| Property | Piperidine | 1-Azaspiro[3.5]nonane | 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane |
| Molecular Weight ( g/mol ) | 85.15 | 125.21 | 181.32 |
| Fraction sp³ (Fsp³) | 1.00 | 1.00 | 1.00 |
| Estimated pKa | 11.2 | ~9.5 | ~9.2 |
| Topological Polar Surface Area (Ų) | 12.0 | 12.0 | 12.0 |
| Steric Shielding (α-carbon) | Low | Moderate | Extreme |
| Predicted CYP450 Vulnerability | High | Medium | Low |
Synthetic Methodology: The[2+2] Cycloaddition Route
The synthesis of highly substituted 1-azaspirocycles requires methodologies that can overcome the immense steric hindrance of the tetramethyl-cyclohexane precursor. The most reliable approach utilizes a [2+2] cycloaddition with a highly reactive isocyanate, followed by a reductive ring contraction[2].
Protocol 1: Synthesis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
Experimental Causality: We select Chlorosulfonyl Isocyanate (CSI) because standard isocyanates lack the electrophilicity required to react with unactivated, sterically hindered exocyclic alkenes. The subsequent use of Lithium Aluminum Hydride (LiAlH₄) is a strategic, self-validating choice: it simultaneously cleaves the N-chlorosulfonyl protecting group and reduces the lactam carbonyl to the azetidine, collapsing two synthetic steps into a single, high-yielding operation.
Step-by-Step Procedure:
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Cycloaddition: Dissolve 1-methylene-3,3,5,5-tetramethylcyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.
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CSI Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.2 eq) to the vigorously stirring solution. Maintain the temperature at 0 °C for 2 hours, monitoring the disappearance of the alkene via TLC.
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Intermediate Isolation: Concentrate the reaction mixture under reduced pressure to yield the crude spiro-β-lactam intermediate (N-chlorosulfonyl-6,6,8,8-tetramethyl-1-azaspiro[3.5]nonan-2-one).
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Reductive Cleavage: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
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Reduction: Carefully add a 1.0 M solution of LiAlH₄ in THF (3.0 eq) dropwise. Self-Validation Check: The evolution of hydrogen gas confirms the active hydride transfer. Heat the mixture to reflux for 4 hours.
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Workup: Quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter through Celite, dry the organic layer over MgSO₄, and concentrate to yield the free amine.
Synthetic workflow for 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane via [2+2] cycloaddition.
Biological Applications & Target Engagement
The unique exit vectors provided by the 1-azaspiro[3.5]nonane core make it a privileged scaffold for specific biological targets.
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Protease Inhibitors (e.g., SARS-CoV-2 3CLpro): Recent structure-guided drug design has demonstrated that spirocyclic inhibitors containing 6-membered nitrogen heterocycles (like azaspiro[3.5] systems) display exceptionally well-defined electron density in the active site of viral proteases, indicating high conformational rigidity and optimal binding entropy[3]. The tetramethyl variant further locks this conformation, reducing the entropic penalty upon binding.
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GPCR Agonism (e.g., GPR119): Spiro[3.5]nonane derivatives are highly effective as agonists for GPR119, a target for type 2 diabetes. The rigid, non-planar structure aligns perfectly with the deep hydrophobic binding pocket of the receptor, promoting insulin secretion in pancreatic β-cells[4].
Analytical Validation: Microsomal Stability Assay
To empirically prove the metabolic advantage of the tetramethyl substitution, an in vitro intrinsic clearance (
Protocol 2: In Vitro HLM Stability Assay
Experimental Causality: By utilizing microsomes fortified with NADPH, we specifically isolate CYP450-mediated phase I metabolism. The protocol is designed as a self-validating system: the inclusion of Verapamil (a known high-clearance drug) acts as a positive control to verify the enzymatic viability of the microsome batch. If Verapamil is not rapidly degraded, the assay is voided, ensuring that the observed stability of our spirocycle is a true molecular property, not an assay artifact.
Step-by-Step Procedure:
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Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Incubation Mixture: In a 96-well plate, combine the buffer, Human Liver Microsomes (final concentration 0.5 mg protein/mL), and the test compound (6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane, final concentration 1 µM).
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Control Wells: Set up parallel wells replacing the test compound with Verapamil (1 µM) as a positive control.
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Initiation: Pre-warm the plate to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
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Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
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Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (
) and intrinsic clearance ( ).
Comparative metabolic pathways demonstrating the stability of the tetramethyl-spirocyclic scaffold.
References
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery ResearchGate[Link]
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Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease National Institutes of Health (PMC)[Link]
Sources
- 1. 1484582-31-1|6-Methyl-1-azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
